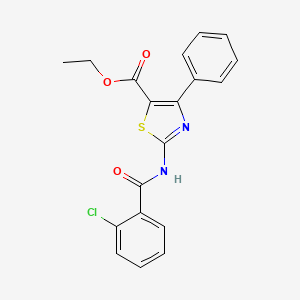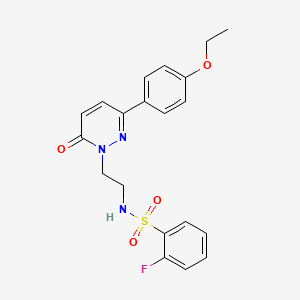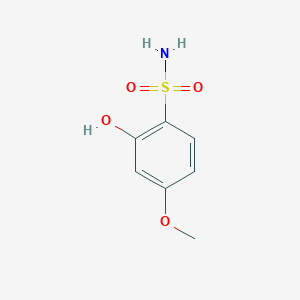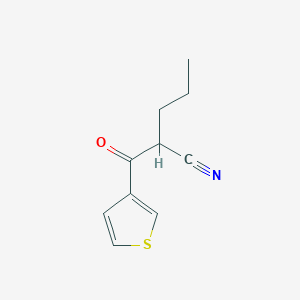
N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide” is a novel small molecule of the oxalamide class. Its molecular formula is C18H25N3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexyl group, an isobutyryl group, and a 1,2,3,4-tetrahydroquinolin-7-yl group attached to an oxalamide core . The exact mass of the molecule is 331.18959167 g/mol .Physical And Chemical Properties Analysis
This compound has a molecular weight of 331.4 g/mol . Other computed properties include a topological polar surface area of 78.5 Ų, a complexity of 490, and a hydrogen bond donor count of 2 .Scientific Research Applications
Formation and Synthesis Techniques
- Formation of Tetracyclic Isoquinoline Derivatives : The domino rearrangement sequence initiated by treating specific precursors in the presence of LDA in THF, leading to the assembly of a tetracyclic cyclopentaoxazolo[3,2-b]isoquinolin-6-one derivative. This process showcases a synthetic pathway that may be relevant for creating structurally related compounds (Roydhouse & Walton, 2007).
- Facile Synthesis of Tetrahydropyrimido[4,5-b]-quinoline Derivatives : Demonstrates the reactivity of specific compounds towards various reagents, highlighting a method for synthesizing derivatives with potential biological activities (Elkholy & Morsy, 2006).
- Rh(III)-Catalyzed Synthesis of Multisubstituted Isoquinoline and Pyridine N-Oxides : This synthesis method involves aryl and vinylic C-H activation, showcasing an efficient route to generate multisubstituted isoquinoline derivatives under mild conditions without the need for oxidants (Shi et al., 2013).
Potential Pharmacological Activities
- Syntheses of Dopaminergic Derivatives : The preparation of 1-cyclohexylmethyl 7,8-dioxygenated tetrahydroisoquinoline, with a focus on regioselective hydrogenation, indicates potential dopaminergic activity, showcasing the relevance of such compounds in neurological research (Andreu et al., 2002).
- Quinoline-Based Fluorescent Zinc Sensors : The development of tetrakisquinoline derivatives for zinc-induced fluorescent response indicates the utility of related chemical structures in developing sensors for biological and chemical applications (Mikata et al., 2013).
Catalysis and Chemical Transformations
- Activation of Quinoline and Isoquinoline : The superacidic activation leading to selective ionic hydrogenation of quinoline derivatives showcases a method for generating tetrahydro derivatives, which could be pivotal in creating compounds with enhanced pharmacological properties (Koltunov et al., 2007).
properties
IUPAC Name |
N-cyclohexyl-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-14(2)21(27)24-12-6-7-15-10-11-17(13-18(15)24)23-20(26)19(25)22-16-8-4-3-5-9-16/h10-11,13-14,16H,3-9,12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPQDDSTOXITCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclohexyl-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-benzyl-1-(2-ethoxyethyl)-3,4,9-trimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2604432.png)
![8-butyl-3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604433.png)

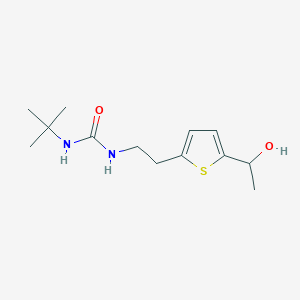
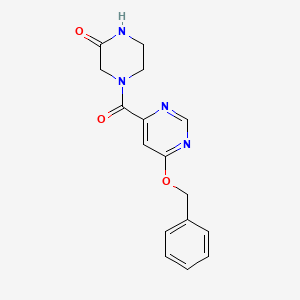
![(2R,3R,4R,5S,6S)-6-[[(2R,3S,4R,4aS,6aS,6bR,8aR,12aR,14aS,14bS)-4-carboxy-8a-[(2R,3S,4R,5S,6S)-3-[(2R,3S,4R,5S,6R)-3,4-dihydroxy-6-methyl-5-[(2R,3S,4R,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2604442.png)


